3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene
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Overview
Description
3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is an organic compound that features a thiophene ring substituted with a chloromethyl group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethyl group, which is then attached to the thiophene ring through a series of reactions involving chlorination and cyclopropanation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and cyclopropanation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alkanes.
Scientific Research Applications
3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-chloromethyl-1-propene: This compound has a similar chloromethyl group but lacks the thiophene ring and cyclopropylmethyl group.
1,1-Bis(chloromethyl)ethylene: This compound features two chloromethyl groups but lacks the thiophene ring and cyclopropylmethyl group.
Uniqueness
3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is unique due to its combination of a thiophene ring, a chloromethyl group, and a cyclopropylmethyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C9H10Cl2S |
---|---|
Molecular Weight |
221.15 g/mol |
IUPAC Name |
3-chloro-2-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10Cl2S/c10-6-9(2-3-9)5-8-7(11)1-4-12-8/h1,4H,2-3,5-6H2 |
InChI Key |
ONYJKOSIFMHCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Cl)CCl |
Origin of Product |
United States |
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